Ferrocene,(aminomethyl)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

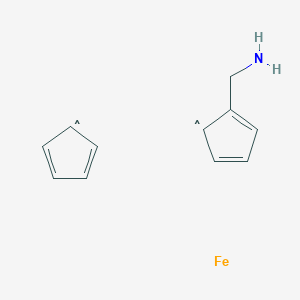

Ferrocene,(aminomethyl)- is an organometallic compound that belongs to the ferrocene family. Ferrocene itself is a “sandwich” compound consisting of two cyclopentadienyl rings bound to a central iron atom.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Ferrocene,(aminomethyl)- typically involves the reaction of ferrocene with formaldehyde and ammonia or an amine under controlled conditions. The process can be summarized as follows:

Formation of Aminomethyl Ferrocene:

Industrial Production Methods: While specific industrial methods for producing Ferrocene,(aminomethyl)- are not widely documented, the general principles of organometallic synthesis apply. Large-scale production would likely involve:

Batch Reactors: For controlled synthesis and high yield.

Continuous Flow Reactors: For consistent production and scalability.

Purification Systems: Including distillation, crystallization, and chromatography to ensure product purity.

化学反应分析

Types of Reactions: Ferrocene,(aminomethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form ferrocenium derivatives.

Reduction: Reduction reactions can yield different ferrocene-based products.

Common Reagents and Conditions:

Oxidizing Agents: Such as ferric chloride or hydrogen peroxide.

Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products:

Ferrocenium Derivatives: Formed through oxidation.

Substituted Ferrocenes: Resulting from various substitution reactions.

科学研究应用

Synthesis of Ferrocene Derivatives

The synthesis of aminomethyl-substituted ferrocenes involves several methods, including reductive amination and coupling reactions. For instance, the coupling of ferrocene derivatives with amino acids has been explored to create novel compounds with enhanced properties. The synthesis often yields high purity and good yields, making these derivatives suitable for further applications in research and industry .

Biological Applications

Anticancer Activity

Ferrocene derivatives have shown promising results in anticancer research. For example, compounds containing ferrocene moieties have been developed as potential anticancer agents due to their ability to induce cell death in cancerous cells while exhibiting lower toxicity towards normal cells. Studies have demonstrated that ferrocene-based compounds can effectively inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and leukemia .

Antimicrobial Properties

Research indicates that ferrocene derivatives possess significant antimicrobial properties against a range of pathogens. The incorporation of aminomethyl groups enhances their efficacy as antibacterial and antifungal agents. Compounds such as ferroquine have entered clinical trials as potential treatments for malaria, showcasing the therapeutic potential of ferrocene derivatives in combating infectious diseases .

Electrochemical Sensors

Ferrocene-based electrochemical sensors have been developed for the detection of metal cations and biomolecules. The unique redox properties of ferrocene allow for sensitive detection mechanisms that can be applied in environmental monitoring and biomedical diagnostics. These sensors leverage the electroactive nature of ferrocene to provide rapid and accurate measurements .

Materials Science Applications

Polymer Chemistry

In polymer chemistry, ferrocene derivatives are utilized to create redox-active polymers and dendrimers. These materials exhibit unique electronic properties that can be harnessed in applications such as organic photovoltaics and batteries. The incorporation of ferrocene into polymer matrices enhances their conductivity and stability, making them suitable for advanced material applications .

Nanotechnology

Ferrocene derivatives are also explored in nanotechnology for the synthesis of nanoparticles with tailored properties. These nanoparticles can be used in drug delivery systems or as catalysts in various chemical reactions due to their enhanced surface area and reactivity .

Case Studies

- Ferroquine as an Antimalarial Drug

- Electrochemical Detection of Glucose

作用机制

The mechanism of action of Ferrocene,(aminomethyl)- involves its ability to interact with biological molecules and cellular structures:

Lipophilicity: Enhances its ability to penetrate cell membranes.

Electrochemical Properties: Allows it to participate in redox reactions within biological systems.

Molecular Targets: Includes enzymes, DNA, and cellular membranes, where it can induce oxidative stress or disrupt normal cellular functions

相似化合物的比较

Ferrocene: The parent compound, known for its stability and aromatic properties.

Ferrocenium: The oxidized form of ferrocene, used in redox chemistry.

Substituted Ferrocenes: Including derivatives with various functional groups like methyl, ethyl, and halogen substituents

Uniqueness of Ferrocene,(aminomethyl)-:

Enhanced Reactivity: Due to the presence of the aminomethyl group.

Biological Activity: Greater potential for use in medicinal chemistry compared to unsubstituted ferrocene

生物活性

Ferrocene, a well-known organometallic compound, has garnered significant interest in medicinal chemistry due to its diverse biological activities. The specific compound "Ferrocene (aminomethyl)-" and its derivatives exhibit promising potential in various therapeutic applications, including anticancer, antimalarial, and antifungal activities. This article explores the biological activity of Ferrocene (aminomethyl)-, supported by case studies and detailed research findings.

Overview of Ferrocene and Its Derivatives

Ferrocene consists of an iron ion sandwiched between two cyclopentadienyl rings, giving it unique electrochemical properties. The introduction of functional groups, such as aminomethyl, enhances its biological activity by modifying its physicochemical properties, including solubility and reactivity. Research indicates that ferrocene derivatives can act as effective pharmacophores in drug development due to their low toxicity and ability to overcome resistance mechanisms in cancer therapy .

Anticancer Activity

Ferrocene derivatives have shown significant anticancer properties across various cell lines. For example, aminomethyl-substituted ferrocenes have been reported to induce apoptosis in HepG2 liver cancer cells. A study demonstrated that treatment with these compounds resulted in a dose-dependent increase in apoptotic cells, with late-stage apoptosis rates rising from 13.09% to 33.62% at concentrations of 10 µM and 20 µM, respectively. Biochemical assays indicated an increase in pro-apoptotic enzymes such as caspase-3 and caspase-9, alongside a decrease in the anti-apoptotic protein Bcl-2 .

Table 1: Summary of Anticancer Activity of Ferrocene Derivatives

| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Aminomethyl Ferrocene | HepG2 | 2.2 ± 0.5 | Induction of apoptosis via caspase activation |

| Compound 70 | Various | Not specified | Inhibition of tubule formation and endothelial migration |

| Compound 77 | P. falciparum | 0.28 | Antimalarial activity against resistant strains |

Antimalarial Activity

Ferrocene-based compounds have also demonstrated notable antimalarial effects. A derivative was found to have an IC50 value of 88 nM against malaria parasites, showing enhanced activity compared to traditional antimalarial drugs like chloroquine . The structural modifications introduced by substituents on the cyclopentadiene ring significantly influence the biological activity against Plasmodium falciparum.

Table 2: Antimalarial Activity of Selected Ferrocene Derivatives

| Compound | Strain Tested | IC50 Value (nM) | Reference |

|---|---|---|---|

| Trioxane-Ferrocene | 3D7 | 7.2 | Reiter et al., 2024 |

| Artemisinin-Ferrocene | Various | 88 | Neuse et al., 2019 |

The mechanisms underlying the biological activities of ferrocene derivatives are multifaceted:

- Redox Activity : The oxidation-reduction behavior of ferrocene allows it to participate in electron transfer reactions crucial for biological processes. Its conversion to ferricenium ions can interact with free radicals, potentially mitigating oxidative stress associated with cancer progression .

- Cell Cycle Arrest : Studies indicate that certain ferrocene derivatives can induce cell cycle arrest at various phases (G1, S, G2/M), which is essential for inhibiting tumor growth . This arrest is linked to the modulation of key regulatory proteins involved in cell proliferation.

- Apoptosis Induction : The ability of ferrocene derivatives to trigger apoptosis through the intrinsic pathway is significant for their anticancer potential. The upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins play a critical role in this process .

Case Studies

Several studies have highlighted the efficacy of ferrocene derivatives:

- Köpf-Maier et al. reported that water-soluble ferricenium salts exhibited high biological activity due to their enhanced solubility compared to their water-insoluble counterparts .

- Neuse et al. developed hybrid compounds combining ferrocene with known antimalarials, resulting in improved efficacy against malaria parasites while maintaining low toxicity profiles .

属性

InChI |

InChI=1S/C6H8N.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-4H,5,7H2;1-5H; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUCQEPSSJGFPKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[CH]C=C1.C1=C[CH]C(=C1)CN.[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FeN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。